Ethyl 5-hydroxynicotinate hydrochloride
Description
Significance of Pyridine (B92270) Heterocycles in Contemporary Chemical Research
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemical research. nih.gov Its unique electronic properties and ability to participate in a wide array of chemical reactions make it a privileged scaffold in drug discovery and materials science. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, properties that are crucial for molecular recognition and catalytic processes. google.com Pyridine and its derivatives are integral components of numerous pharmaceuticals, agrochemicals, and functional materials, highlighting the enduring significance of this heterocyclic system. nih.gov
Overview of Functionalized Nicotinates as Versatile Chemical Scaffolds
Nicotinic acid, or pyridine-3-carboxylic acid, and its esters, known as nicotinates, are a prominent class of pyridine derivatives. The presence of a carboxylic acid or ester group at the 3-position of the pyridine ring provides a handle for further chemical modification, making functionalized nicotinates highly versatile building blocks in organic synthesis. oup.com These scaffolds can be readily transformed into a variety of other functional groups, such as amides, aldehydes, and alcohols, allowing for the construction of diverse molecular architectures. nih.gov The strategic placement of additional substituents on the pyridine ring further expands their synthetic utility, enabling the fine-tuning of steric and electronic properties of the target molecules.
Positioning of Ethyl 5-hydroxynicotinate Hydrochloride in Synthetic Strategies
This compound emerges as a particularly valuable building block due to its trifunctional nature, possessing an ethyl ester, a hydroxyl group, and a pyridine ring. The hydroxyl group at the 5-position offers a site for etherification or other nucleophilic reactions, while the ethyl ester at the 3-position can be hydrolyzed, amidated, or reduced. The pyridine nitrogen can be protonated to form the hydrochloride salt, which can influence the compound's solubility and reactivity. This salt form can be advantageous in certain synthetic procedures by modifying the reactivity of the pyridine ring or facilitating purification processes. The strategic placement of these functional groups makes this compound a key intermediate in the synthesis of more complex and biologically relevant molecules. It serves as a precursor for a variety of substituted pyridine derivatives. oup.comacs.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 5-hydroxypyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-2-12-8(11)6-3-7(10)5-9-4-6;/h3-5,10H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWSFBRAWVACQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN=C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693826 | |
| Record name | Ethyl 5-hydroxypyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207194-50-0 | |
| Record name | 3-Pyridinecarboxylic acid, 5-hydroxy-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207194-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-hydroxypyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 5 Hydroxynicotinate Hydrochloride and Its Derivatives
Chemo- and Regioselective Synthesis of the Core Scaffold
The construction of the ethyl 5-hydroxynicotinate scaffold requires precise control over the introduction and manipulation of functional groups on the pyridine (B92270) ring. Chemo- and regioselectivity are key challenges in the synthesis of such polysubstituted pyridines. Advanced synthetic strategies aim to address these challenges by employing modern catalytic systems and reaction conditions that allow for the selective functionalization of the pyridine core.
Esterification Protocols for Carboxylic Acid Precursors
The esterification of the carboxylic acid group of 5-hydroxynicotinic acid is a fundamental step in the synthesis of the target molecule. Various protocols have been developed to achieve this transformation efficiently.
Direct esterification, particularly the Fischer-Speier esterification, remains a widely used and classical method for the synthesis of esters. masterorganicchemistry.compatsnap.comchegg.com This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. chegg.comnumberanalytics.com
In a typical procedure for the synthesis of ethyl 5-hydroxynicotinate, 5-hydroxynicotinic acid is reacted with an excess of ethanol (B145695), which often serves as both the reactant and the solvent. masterorganicchemistry.com A strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is employed as the catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol. patsnap.comorganic-chemistry.org The reaction is typically conducted under reflux conditions to drive the equilibrium towards the formation of the ester by removing the water formed as a byproduct. patsnap.com The use of a large excess of ethanol also helps to shift the equilibrium and improve the yield of the desired ester. masterorganicchemistry.com
Table 1: Reaction Conditions for Direct Esterification of 5-Hydroxynicotinic Acid
| Parameter | Condition | Reference |
| Carboxylic Acid | 5-Hydroxynicotinic acid | scbt.com |
| Alcohol | Ethanol (excess) | masterorganicchemistry.com |
| Catalyst | Sulfuric acid (H₂SO₄) | patsnap.comorganic-chemistry.org |
| Temperature | Reflux | patsnap.com |
| Reaction Time | Varies (typically several hours) | patsnap.com |
In an acid-catalyzed transesterification, a starting ester, such as methyl 5-hydroxynicotinate, is treated with an excess of ethanol in the presence of an acid catalyst. masterorganicchemistry.com The mechanism is similar to that of Fischer esterification. masterorganicchemistry.com
Base-catalyzed transesterification involves the use of a strong base, such as sodium ethoxide (NaOEt), to generate the ethoxide nucleophile from ethanol. masterorganicchemistry.com This alkoxide then attacks the carbonyl carbon of the starting ester, leading to the formation of the ethyl ester. To drive the equilibrium towards the product, a large excess of ethanol is typically used. masterorganicchemistry.com
Table 2: General Conditions for Transesterification
| Parameter | Acid-Catalyzed | Base-Catalyzed | Reference |
| Starting Ester | e.g., Methyl 5-hydroxynicotinate | e.g., Methyl 5-hydroxynicotinate | masterorganicchemistry.com |
| Alcohol | Ethanol (excess) | Ethanol (excess) | masterorganicchemistry.com |
| Catalyst | H₂SO₄, HCl | NaOEt, K₂CO₃ | masterorganicchemistry.com |
| Temperature | Reflux | Room temperature to reflux | masterorganicchemistry.com |
Modern catalytic strategies offer milder and more selective alternatives to traditional acid catalysis for esterification. These methods often employ metal-based or organocatalysts. For instance, a Chinese patent describes the use of a solid acid catalyst, HND230, for the esterification of nicotinic acid with ethanol in toluene, achieving high yields. google.com While this example pertains to nicotinic acid, similar solid acid catalysts could potentially be applied to the esterification of 5-hydroxynicotinic acid, offering advantages such as catalyst recyclability and reduced waste generation.
Enzymatic catalysis presents a green and highly selective approach to esterification. nih.govnih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed for the synthesis of various esters. rsc.org The enzymatic esterification of 5-hydroxynicotinic acid with ethanol would proceed under mild conditions, potentially avoiding the need for protecting groups and reducing the formation of byproducts. nih.govnih.gov
Organocatalysts, such as N-heterocyclic carbenes (NHCs), have also emerged as powerful tools for esterification and transesterification reactions, although specific applications to ethyl 5-hydroxynicotinate are not yet widely reported.
Introduction and Manipulation of the Hydroxyl Group
The regioselective introduction of a hydroxyl group at the C5-position of the pyridine ring is a significant synthetic challenge.
Direct hydroxylation of an unsubstituted or pre-functionalized pyridine ring at the C5-position is a desirable but often difficult transformation. Recent advances in C-H activation and functionalization offer promising routes.
One potential strategy involves the directed metallation of a pyridine derivative. By installing a directing group at a suitable position on the pyridine ring, it is possible to direct a metal catalyst to selectively functionalize the C5-position. Subsequent oxidation of the resulting organometallic intermediate could then introduce the desired hydroxyl group.
Another approach is the functionalization of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic attack and can influence the regioselectivity of substitution reactions. While not a direct hydroxylation, the introduction of a nitro group at the C5-position, followed by reduction to an amino group and subsequent diazotization and hydrolysis, is a classical, albeit multi-step, route to 5-hydroxypyridines.
More advanced methods are continuously being developed. For example, the total synthesis of Floyocidin B involved the 4,5-regioselective functionalization of 2-chloropyridines, highlighting the progress in controlling the regiochemistry of pyridine functionalization. mdpi.com While this specific example does not detail a hydroxylation, the principles of regioselective functionalization are directly applicable.
Protection and Deprotection Strategies for Phenolic Hydroxyls
In the multistep synthesis of complex molecules containing the ethyl 5-hydroxynicotinate scaffold, the phenolic hydroxyl group often requires protection to prevent unwanted side reactions. cem.comlibretexts.org A suitable protecting group must be easy to introduce, stable under various reaction conditions, and readily removable with high yield when no longer needed. cem.com
Common strategies for the protection of phenolic hydroxyls that are applicable to ethyl 5-hydroxynicotinate include their conversion to ethers or silyl (B83357) ethers. libretexts.orghighfine.com
Silyl Ethers : Groups like tert-butyldimethylsilyl (TBDMS) are widely used due to their straightforward introduction using reagents like TBDMS-Cl with a base (e.g., imidazole) and their relative stability. wikipedia.org The stability of silyl ethers can be tuned based on the steric bulk of the substituents on the silicon atom. highfine.com Deprotection is typically achieved under mild conditions using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or acidic conditions, which offers a high degree of chemoselectivity. wikipedia.orgacs.org For instance, methods have been developed for the selective desilylation of phenolic silyl ethers in the presence of aliphatic ones. acs.org
Alkyl and Benzyl (B1604629) Ethers : Benzyl ethers are robust protecting groups, commonly introduced using benzyl bromide (BnBr) and a base. Their key advantage is their removal under neutral conditions via catalytic hydrogenolysis (e.g., H₂ over Pd/C), which is compatible with many other functional groups. highfine.com Methoxyethoxymethyl (MEM) ethers, introduced using MEM-Cl, are another option. This protection can be achieved using phase transfer catalysis, and the group can be removed with a solid acid catalyst like Amberlyst 15. nih.gov
Deprotection Considerations : The choice of deprotection method is crucial to avoid cleaving the ethyl ester or modifying the pyridine ring. For example, while strong acids can remove many protecting groups, they might also hydrolyze the ester. Therefore, methods like fluoride-based desilylation or catalytic hydrogenolysis for benzyl ethers are often preferred. highfine.com A method using trifluoroacetic acid and a catalytic amount of sulfuric acid has been reported for deprotecting phenolic ethers, offering an alternative for certain substrates. google.com
| Protecting Group | Introduction Reagents | Deprotection Conditions | Key Features |
| TBDMS | TBDMS-Cl, Imidazole | TBAF, THF; or Acetic Acid, H₂O/THF | Good stability, mild removal. wikipedia.org |
| Benzyl (Bn) | BnBr, Base (e.g., NaH) | H₂, Pd/C | Stable to many reagents, removed under neutral conditions. highfine.com |
| MEM | MEM-Cl, Base | Lewis or Protic Acids (e.g., Amberlyst 15) | Stable to a range of conditions. nih.gov |
Salt Formation and Stability in Synthetic Processes
Pyridine and its derivatives are basic due to the lone pair of electrons on the nitrogen atom. wikipedia.org In synthetic and purification processes, ethyl 5-hydroxynicotinate is often converted to its hydrochloride salt. This is a standard procedure for several reasons:
Enhanced Stability : The hydrochloride salt form of amines and heterocyclic compounds like pyridines is often more stable than the free base. reddit.com By protonating the nitrogen atom, the lone pair is engaged in a bond with the proton, which prevents it from participating in oxidative degradation or other unwanted side reactions. reddit.com This increased stability is beneficial for storage and handling. researchgate.net
Improved Physical Properties : Salt formation significantly alters the physical properties of the compound. Salts are typically crystalline solids with higher melting points compared to their free base forms. nih.gov This crystallinity can facilitate purification through recrystallization and makes the compound easier to handle as a solid rather than an oil.
Solubility Modification : The hydrochloride salt of ethyl 5-hydroxynicotinate exhibits different solubility profiles than the free base. cymitquimica.com It generally shows increased solubility in polar protic solvents like water or alcohols, which can be advantageous for certain reaction conditions or for purification and formulation processes. acs.org For example, the solubility of the drug bedaquiline (B32110) was improved 14-fold by converting it to its HCl salt. nih.gov
The formation of the hydrochloride salt is a straightforward acid-base reaction, typically achieved by treating a solution of the ethyl 5-hydroxynicotinate free base in an organic solvent (like diethyl ether or ethyl acetate) with a solution of hydrogen chloride (HCl) in a suitable solvent or with gaseous HCl. researchgate.net The stability of the salt is generally high, although some hydrochloride salts can be hygroscopic. researchgate.net The free base can be easily regenerated by treatment with a mild base if needed for a subsequent reaction step.
Modern Synthetic Transformations and Reaction Mechanisms
Recent advances in organic synthesis have provided powerful tools for the functionalization of pyridine rings, which are traditionally challenging substrates. These modern methods, including novel catalysis, photoredox, and electrochemical approaches, offer new pathways to create derivatives of ethyl 5-hydroxynicotinate with high precision and efficiency.
Investigation of Novel Catalytic Systems (e.g., transition metal catalysis, organocatalysis)
Transition metal catalysis and organocatalysis have revolutionized the synthesis of substituted pyridines.
Transition Metal Catalysis : Palladium and copper are at the forefront of catalysts used for pyridine functionalization. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and C-H activation/arylation, allow for the introduction of carbon-based substituents onto the pyridine ring. acs.org For substrates like ethyl 5-hydroxynicotinate, direct C-H functionalization is particularly attractive as it avoids the need for pre-functionalized starting materials. For example, the C-H activation of pyridine N-oxides, which can be readily prepared from the parent pyridine, has been shown to be an effective strategy for C-C bond formation. acs.orgberkeley.edu Mechanistic studies on the direct arylation of pyridine N-oxide suggest a cooperative catalysis mechanism involving two distinct palladium centers. berkeley.edu Copper catalysts are also effective, particularly for C-N and C-O bond formation. acs.org
Organocatalysis : Organocatalysis offers a metal-free alternative for pyridine functionalization. A notable example is the photochemical functionalization of pyridines using a dithiophosphoric acid as an organocatalyst. nih.govacs.org This catalyst can act as a Brønsted acid to activate the pyridine, a single-electron transfer (SET) agent to generate a pyridinyl radical, and a hydrogen atom transfer (HAT) agent, showcasing multifunctional catalysis in a single system. nih.govacs.org This approach enables C-C bond formation with distinct regioselectivity compared to classical radical reactions.
Exploration of Photoredox and Electrochemical Methods in Pyridine Functionalization
Photoredox and electrochemical methods represent a significant advancement towards sustainable chemistry, often allowing reactions to proceed under mild conditions. nih.govnih.gov
Photoredox Catalysis : This technique uses visible light to excite a photocatalyst, which then initiates a reaction through single-electron transfer (SET). acs.orgnih.gov For pyridine functionalization, photoredox catalysis provides a powerful way to generate radical intermediates that can react with the pyridine ring in Minisci-type reactions. acs.orgacs.org This has been applied to achieve alkylation, arylation, and amidation of C-H bonds on the pyridine scaffold. nih.gov Pyridine N-oxides can also be used as precursors for oxygen-centered radicals in photoredox-catalyzed C-H functionalization reactions. acs.org
Electrochemical Synthesis : Electrochemistry offers a reagent-free method for oxidation and reduction, using electricity to drive chemical transformations. researchgate.net This has been applied to the synthesis of pyridine derivatives. For instance, an electrochemical method for synthesizing pyridine carboxamides from pyridine carbohydrazides has been developed. rsc.org Electrochemical methods can also be used for C-H functionalization and for generating key intermediates in pyridine synthesis. rsc.orgacs.org The scalability of electrochemical reactions is a significant advantage, as demonstrated by the gram-scale synthesis of ketones via electrochemical C-H oxidation mediated by pyridine N-oxides. acs.org
Mechanistic Studies of Key Bond-Forming Reactions (e.g., C-C, C-N couplings)
Understanding the reaction mechanism is crucial for optimizing existing methods and developing new transformations.
C-C Coupling : The mechanism of C-C bond formation on pyridine rings often involves radical intermediates. In photoredox and some transition-metal-catalyzed reactions, a key step is the generation of a radical species that adds to the electron-deficient pyridine ring. acs.orgnih.gov Mechanistic studies have shown that pyridine-pyridine coupling can proceed through a radical-radical coupling process involving dearomatized intermediates, rather than a classic Minisci-type pathway. nih.gov In some palladium-catalyzed reactions of pyridine N-oxides with alkyl bromides, evidence points to a radical-type process for the C-Br bond cleavage, which is unusual for such cross-couplings. acs.org
C-N Coupling : Nickel-catalyzed C-N coupling has emerged as a powerful, sustainable alternative to palladium-based methods. nih.gov Mechanistic analyses have revealed that these reactions can proceed through various catalytic cycles, such as a Ni(I)/Ni(III) pathway. nih.gov In metallaphotoredox C-N coupling, the photocatalyst can both initiate and sustain the nickel catalytic cycle. nih.gov Control experiments and computational studies are vital tools for elucidating these complex mechanisms, helping to distinguish between different potential pathways, such as those involving radical intermediates versus organometallic cross-coupling steps. rsc.org
Optimization of Reaction Conditions for Scalability and Sustainability
The practical application of any synthetic methodology depends on its scalability and sustainability. Research in this area aims to optimize reaction conditions to be more environmentally friendly, cost-effective, and suitable for large-scale production.
Key aspects of optimization include:
Green Solvents and Catalysts : The use of environmentally benign solvents and reusable catalysts is a core principle of green chemistry. researchgate.net For pyridine synthesis, methods using water or ethanol as solvents and employing recyclable catalysts like activated fly ash have been reported. nih.govbhu.ac.in
Energy Efficiency : Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the synthesis of pyridine derivatives, often leading to cleaner reactions and purer products. nih.gov This method aligns with the principles of sustainable chemistry by improving energy efficiency. nih.govresearchgate.net
Atom Economy : One-pot, multicomponent reactions are highly desirable as they reduce the number of synthetic steps and purification procedures, minimizing waste and saving time and resources. researchgate.netnih.gov The Hantzsch pyridine synthesis is a classic example of a multicomponent reaction. wikipedia.org
Scalability : Methods developed in the lab must be transferable to a larger scale. Electrochemical flow reactors provide a promising solution for scaling up reactions, allowing for continuous production and better control over reaction parameters. acs.org The successful gram-scale synthesis of various compounds using these advanced methods demonstrates their potential for industrial application. acs.orgresearchgate.net
By focusing on these principles, chemists can develop synthetic routes to ethyl 5-hydroxynicotinate hydrochloride and its derivatives that are not only efficient and high-yielding but also sustainable and scalable.
Process Intensification and Continuous Flow Chemistry Approaches
Process intensification is a strategy in chemical engineering focused on making dramatic reductions in the size of a chemical plant for a given production objective. researchgate.net This is often achieved by transitioning from traditional batch reactors to continuous flow systems. Continuous flow chemistry offers significant advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved reproducibility. frontiersin.orgunito.it These benefits are particularly relevant for the synthesis of functionalized heterocycles like pyridine derivatives.
The transition from batch to continuous flow represents a significant advance for the fine chemicals and pharmaceutical industries. frontiersin.org A standard laboratory-scale batch synthesis of the core structure, ethyl 5-hydroxynicotinate, begins with the Fischer esterification of 5-hydroxynicotinic acid in ethanol with a sulfuric acid catalyst, followed by heating. After neutralization, the product is extracted using ethyl acetate (B1210297) and purified.
A relevant case study is the process intensification of the hydrogenation of ethyl nicotinate (B505614), a closely related derivative. Using a continuous flow trickle bed reactor, researchers achieved a throughput of over 1900 g per day on a laboratory scale, a dramatic improvement over batch methods. researchgate.net Similar principles can be applied to other transformations in the synthesis of ethyl 5-hydroxynicotinate derivatives. Microwave-assisted continuous flow reactors have also proven effective for pyridine synthesis, allowing for single-step cyclocondensation reactions that are rapid and efficient. beilstein-journals.orgresearchgate.net
Interactive Data Table: Comparison of Batch vs. Projected Continuous Flow Synthesis of Ethyl 5-hydroxynicotinate
| Parameter | Traditional Batch Process | Projected Continuous Flow Process | Benefit of Flow Chemistry |
| Reaction Time | Several hours | Minutes (residence time) | Increased throughput |
| Temperature Control | Difficult to maintain uniformity | Precise and uniform heating/cooling | Improved selectivity, reduced byproducts |
| Safety | Large volume of reagents | Small hold-up volume | Inherently safer, reduced risk of runaway reactions |
| Scalability | Requires larger vessels | Numbering-up (running systems in parallel) | More straightforward and predictable scale-up |
| Workup | Manual, multi-step extractions | In-line, automated liquid-liquid separation | Reduced manual labor, process integration |
Solvent Selection and Green Chemistry Principles in Synthesis
Several solvent selection guides have been developed by pharmaceutical companies and academic consortia to rank solvents based on health, safety, and environmental criteria. rsc.org These guides classify solvents into categories such as "recommended," "problematic," or "hazardous." In the established synthesis of ethyl 5-hydroxynicotinate, common solvents include ethanol, ethyl acetate, and dichloromethane (B109758). While ethanol and ethyl acetate are generally considered greener and are often in the "recommended" category, dichloromethane is consistently classified as "problematic" or "hazardous" due to its suspected carcinogenicity and environmental persistence. rsc.orgutoronto.ca
The selection of a solvent should not be made in isolation; it must be suitable for the specific reaction step while also considering the entire process. nih.gov For purification steps like chromatography, which are large contributors to solvent waste, replacing dichloromethane is a key goal. Guides have been developed to help chemists choose greener solvent systems for chromatography that can achieve similar separation performance. utoronto.ca In the context of synthesizing ethyl 5-hydroxynicotinate, this could mean replacing dichloromethane in extraction or purification steps with greener alternatives like methyl-tert-butyl ether (MTBE) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), where chemically appropriate.
Interactive Data Table: Green Chemistry Analysis of Solvents in Ethyl 5-hydroxynicotinate Synthesis
| Solvent | Role in Synthesis | Green Classification | Key Concerns & Potential Alternatives |
| Ethanol | Reactant/Solvent | Recommended | Generally safe, renewable feedstock available. utoronto.ca |
| Ethyl Acetate | Extraction Solvent | Recommended | Favorable environmental and safety profile. utoronto.ca |
| Dichloromethane | Extraction/Purification | Problematic/Hazardous | Suspected carcinogen, high environmental impact. Alternatives: 2-MeTHF, MTBE, or designing the process to avoid its use. rsc.orgutoronto.ca |
| Water | Quenching/Washing | Recommended | Most innocuous solvent, though energy-intensive to remove. rsc.org |
Yield and Purity Optimization in Multi-step Sequences
The synthesis of this compound involves at least two primary stages: the esterification of 5-hydroxynicotinic acid to form the ethyl ester, and the subsequent formation of the hydrochloride salt, typically by treating a solution of the ester with hydrochloric acid.
Stage 1: Esterification and Purification The initial synthesis of the ethyl ester from 5-hydroxynicotinic acid yields a crude product that requires purification. Traditional methods rely on liquid-liquid extraction followed by silica (B1680970) gel chromatography. This purification step is a prime target for optimization. In a continuous manufacturing setting, the crude reaction output could be passed through an in-line liquid-liquid separator, followed by a continuous crystallization unit or a packed-bed scavenger resin to remove impurities, thereby eliminating the need for batch chromatography.
Stage 2: Hydrochloride Salt Formation After purification of the ethyl 5-hydroxynicotinate, it is dissolved in a suitable solvent and treated with HCl to precipitate the hydrochloride salt. The choice of solvent is critical for controlling crystal form and ensuring high purity and yield. An optimized process would carefully select a solvent system that maximizes the yield of the desired crystalline form while leaving any remaining impurities in the solution.
Integrating these steps into a telescoped continuous flow process offers the highest level of optimization. uc.pt A flow of purified ethyl 5-hydroxynicotinate could be mixed with a stream of HCl in a flow reactor designed to promote rapid crystallization. The resulting slurry could then be directed to a continuous filtration and drying unit, providing the final active pharmaceutical ingredient (API) with high efficiency and consistency. d-nb.info
Interactive Data Table: Optimization Opportunities in the Synthesis of this compound
| Synthetic Step | Traditional Method | Optimization Strategy | Potential Benefit |
| Esterification | Batch reaction in a round-bottom flask. | Continuous flow reaction in a heated coil or packed bed reactor. | Better temperature control, higher throughput. organic-chemistry.org |
| Workup/Purification | Aqueous workup, extraction with CH₂Cl₂, silica gel chromatography. | In-line liquid-liquid extraction; continuous crystallization; use of scavenger resins. | Elimination of hazardous solvents, reduced waste, process integration. nih.gov |
| Salt Formation | Batch precipitation from a solvent. | Continuous crystallization in a flow reactor. | Controlled particle size, improved purity and consistency. |
| Overall Process | Isolated steps with intermediate handling. | Telescoped continuous flow process from starting material to final salt. | Drastically reduced process mass intensity (PMI), increased efficiency and safety. d-nb.info |
Strategic Applications As a Key Building Block in Advanced Organic and Medicinal Chemistry Research
Precursor in the Synthesis of Complex Heterocyclic Systems
The unique arrangement of functional groups on the ethyl 5-hydroxynicotinate hydrochloride molecule makes it an ideal starting material for the synthesis of a wide array of complex heterocyclic systems. Organic building blocks are crucial substrates for creating novel molecular structures, and this compound's reactivity is central to its utility. sigmaaldrich.com
Derivatization to Fused Pyridine (B92270) Scaffolds (e.g., quinolines, naphthyridines)
The pyridine scaffold is a core component in numerous biologically active compounds. nih.gov this compound serves as a valuable precursor for the synthesis of fused pyridine systems like quinolines and naphthyridines. The existing pyridine ring acts as a foundation upon which a second ring can be constructed. The hydroxyl and ester groups are key reactive handles that can participate in cyclization reactions. For instance, the hydroxyl group can be converted into a better leaving group or used in condensation reactions, while the ester can be modified to participate in ring-closing strategies, ultimately leading to the formation of bicyclic heteroaromatic systems.
Construction of Spirocyclic and Bridged Pyridine Architectures
The development of three-dimensional molecular structures is a significant area of modern chemistry, as these shapes can lead to compounds with novel properties. Saturated fused, spiro, and bridged ring systems are highly privileged among natural products and marketed drugs. asinex.com The pyridine core of this compound provides a rigid anchor point for the elaboration of spirocyclic and bridged architectures. The functional groups allow for the attachment of aliphatic chains that can be subsequently cyclized back onto the pyridine ring or onto each other, creating complex and sterically defined structures. This approach enables chemists to explore new areas of chemical space.
Synthesis of Substituted Nicotinamide (B372718) and Pyridine Amine Derivatives
This compound is readily converted into a variety of substituted nicotinamide and pyridine amine derivatives. The ethyl ester functionality can be easily amidated by reacting it with a wide range of primary or secondary amines to form the corresponding nicotinamides. google.com This reaction is a fundamental transformation in medicinal chemistry for creating diverse compound libraries. Furthermore, the hydroxyl group can be modified or the entire pyridine ring can be subjected to reactions that introduce additional amine functionalities, expanding the range of accessible derivatives.
| Starting Material | Reactant | Resulting Derivative Class | Key Transformation |
| Ethyl 5-hydroxynicotinate | Primary Amine (R-NH2) | N-Substituted 5-hydroxynicotinamide | Amidation of ester |
| Ethyl 5-hydroxynicotinate | Secondary Amine (R2NH) | N,N-Disubstituted 5-hydroxynicotinamide | Amidation of ester |
| 5-Hydroxynicotinic Acid | Activating Agent, Amine | Substituted Nicotinamide | Acid-amine coupling google.com |
Enabling Compound in Pharmaceutical and Agrochemical Lead Discovery
The structural motifs present in this compound are frequently found in biologically active molecules, making it a highly relevant starting material for drug and agrochemical discovery programs.
Scaffold for Novel Active Pharmaceutical Ingredient (API) Synthesis
An Active Pharmaceutical Ingredient (API) is the component of a drug that produces its intended pharmacological effect. evonik.com The synthesis of APIs is often a complex, multi-step process that begins with simpler chemical building blocks. arborpharmchem.com The pyridine ring is a prevalent structural unit in many pharmaceutical targets. nih.gov this compound serves as an excellent foundational scaffold for building potential APIs. Medicinal chemists can utilize its reactive sites to systematically add other chemical groups and build a more complex molecule designed to interact with a specific biological target. Its structure is a key component in the synthesis of novel compounds that may eventually be developed into effective drugs. nih.gov
| Stage | Description | Role of this compound |
| Building Block | A simple, functionalized molecule used in synthesis. sigmaaldrich.com | Serves as the initial chemical foundation. |
| Scaffold | The core structure of a molecule to which modifications are made. | The pyridine ring acts as the central scaffold. |
| Lead Compound | A compound showing promising activity that is further optimized. | Derivatives of the initial scaffold are screened to find leads. |
| API | The final, biologically active component of a drug. evonik.com | A highly optimized derivative with proven therapeutic effect. |
Design and Synthesis of Compound Libraries for Biological Screening
In modern drug discovery, researchers often begin by screening large collections of compounds, known as compound libraries, against a biological target to find initial "hits". nih.gov The quality and diversity of the screening library are critical to the success of this process. This compound is an ideal starting point for creating a focused library of related compounds. By applying a variety of chemical reactions to its functional groups, a large number of derivatives can be rapidly synthesized. This "parallel synthesis" approach allows for the systematic exploration of the chemical space around the core pyridine scaffold, increasing the probability of discovering novel compounds with desired biological activity. nih.gov These libraries are then used in high-throughput screening campaigns to identify new potential drug candidates. mdpi.com
| Reactive Site on Scaffold | Reagent Type | Resulting Modification | Purpose in Library Design |
| Ethyl Ester Group | Various Amines (R-NH2) | Diverse Amide Functionalities | Explore interactions via hydrogen bonding. |
| Hydroxyl Group | Alkyl Halides (R-X) | Ether Linkages | Modify size, shape, and polarity. |
| Pyridine Ring | Coupling Reagents | C-C Bond Formation | Add complexity and new structural motifs. |
Application in Prodrug Strategies and Bioisosteric Replacements
The structural motifs present in this compound make it a valuable scaffold in medicinal chemistry, particularly in the design of prodrugs and bioisosteres to enhance the therapeutic profiles of drug candidates.
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This strategy is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The ethyl ester group in this compound can be hydrolyzed by esterase enzymes in the body to release a carboxylic acid, a common modification in prodrug design. For instance, nicotinic acid ester prodrugs have been investigated to enhance the delivery of nicotinic acid, a compound known for its lipid-lowering effects nih.gov. The esterification of the carboxylic acid group can increase the lipophilicity of a drug, facilitating its passage through biological membranes.
Bioisosteric replacement is a strategy used in drug design to swap one functional group with another that has similar physical or chemical properties, with the goal of improving the potency, selectivity, or pharmacokinetic parameters of a compound. The hydroxypyridine core of this compound can serve as a bioisostere for other functional groups, such as carboxylic acids or phenols. Hydroxypyridinones, for example, have been explored as carboxylic acid isosteres in the development of inhibitors for metalloenzymes nih.govacs.orgresearchgate.net. By replacing a carboxylic acid with a hydroxypyridinone moiety, researchers can modulate the acidity and lipophilicity of a molecule, which can lead to improved cell permeability and oral bioavailability drughunter.com. This approach allows for the fine-tuning of a drug's properties to overcome challenges like poor absorption or rapid metabolism.
Table 1: Potential Prodrug and Bioisosteric Applications
| Strategy | Relevant Functional Group | Potential Advantage |
|---|---|---|
| Prodrug | Ethyl Ester | Enhanced lipophilicity, improved membrane permeation, controlled release of active carboxylic acid. |
| Bioisosteric Replacement | Hydroxypyridine | Mimics carboxylic acids or phenols, modulates pKa and lipophilicity, can improve pharmacokinetic profile. |
Role in Material Science and Supramolecular Chemistry Research
Beyond its applications in medicinal chemistry, the distinct chemical functionalities of this compound and its derivatives position them as valuable components in the construction of advanced materials with tailored properties.
Integration into Polymer Backbones for Functional Materials
The development of functional polymers, which possess specific chemical or physical properties, is a rapidly advancing area of material science. Monomers containing functional groups can be polymerized to create materials with applications in areas such as drug delivery, catalysis, and electronics. The structure of this compound offers two key reactive sites for polymerization: the hydroxyl group and the potential for modification of the pyridine ring.
The hydroxyl group can participate in condensation polymerizations to form polyesters or polyethers. Furthermore, the pyridine ring can be functionalized with polymerizable groups, such as vinyl or acrylate moieties, allowing for its incorporation into polymers via chain-growth polymerization methods like atom transfer radical polymerization (ATRP) cmu.edu. The inclusion of the hydroxypyridine unit within a polymer backbone can impart specific properties to the resulting material, such as metal-coordinating capabilities, altered solubility, and the potential for post-polymerization modification. The synthesis of polymers from functional monomers is a versatile strategy for creating materials with a high degree of control over their structure and properties cmu.edumsu.edu.
Design of Ligands for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands. Their high surface areas and tunable pore sizes make them promising for applications in gas storage, separation, and catalysis. The design of the organic ligand is crucial in determining the structure and function of the resulting MOF.
Supramolecular Assembly through Non-Covalent Interactions of Derivatives
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The design of molecules that can self-assemble into well-defined, ordered structures is a cornerstone of this field.
Derivatives of ethyl 5-hydroxynicotinate are well-suited for use in supramolecular assembly. The hydroxyl group is a strong hydrogen bond donor, while the pyridine nitrogen and the carbonyl oxygen of the ester (or the corresponding carboxylic acid) are hydrogen bond acceptors. These functionalities can direct the formation of specific hydrogen-bonding networks, leading to the creation of one-, two-, or three-dimensional supramolecular architectures. Furthermore, the aromatic pyridine ring can participate in π-π stacking interactions, which can further stabilize the assembled structures. The interplay of these various non-covalent forces allows for the rational design of complex molecular assemblies with emergent properties. Studies on the supramolecular structures of nicotinic acid and its derivatives have demonstrated their ability to form robust hydrogen-bonded networks researchgate.net.
Mechanistic Elucidation and Kinetic Investigations of Reactions Involving Ethyl 5 Hydroxynicotinate Hydrochloride
Detailed Reaction Pathway Analysis through Spectroscopic and Computational Methods
The elucidation of reaction pathways for derivatives of ethyl 5-hydroxynicotinate often involves a combination of spectroscopic techniques to identify key structural features and computational methods to model reaction energetics.
While specific studies detailing the transient intermediates in reactions of ethyl 5-hydroxynicotinate hydrochloride are not extensively documented in publicly available literature, insights can be drawn from analogous pyridine (B92270) systems. For instance, in the copper-catalyzed dearomatization of pyridines, computational studies have been instrumental in predicting the energies of key intermediates. nih.gov Such computational approaches, like mapping the Potential Energy Surface (PES), could be applied to reactions of ethyl 5-hydroxynicotinate to predict the formation and stability of transient species.
In the synthesis of substituted nicotinic acid derivatives, the reaction mechanism is often inferred from the final products and the influence of substituents. For example, in the one-pot synthesis of 4-chloro or 4-bromonicotinic acid esters, the mechanism of pyridine ring formation is explored by examining the effect of substituents on the β-carbon and the nature of the keto functionality. acs.org Byproducts in such reactions can arise from incomplete cyclization or side reactions involving the various functional groups present.
In the context of asymmetric hydrogenation of pyridinium (B92312) salts, a related class of compounds, mechanistic studies have successfully led to the isolation of various reaction intermediates. researchgate.net This highlights the feasibility of trapping and characterizing transient species in reactions involving the pyridine core, a strategy that could be extended to the study of ethyl 5-hydroxynicotinate derivatization.
Specific kinetic data, such as rate-limiting steps and activation energies for reactions involving this compound, are not readily found in the reviewed literature. However, general principles of physical organic chemistry allow for informed hypotheses. For many multi-step organic reactions, the step with the highest energy transition state will be the rate-limiting step.
In the dearomatization of pyridines, it has been shown that strongly anion-stabilizing substituents can significantly affect the energies of key structures in the reaction pathway, which in turn influences the rate-limiting step. nih.gov Given that ethyl 5-hydroxynicotinate possesses both an electron-withdrawing ester group and an electron-donating hydroxyl group, the nature of the reactant and reaction conditions would heavily influence the electronic landscape of the pyridine ring and thus the activation energies of various steps.
For derivatization reactions, such as alkylation or acylation of the hydroxyl group or reactions at the pyridine nitrogen, the rate-limiting step could be the initial nucleophilic attack or a subsequent rearrangement, depending on the specific mechanism. Computational modeling would be a powerful tool to determine the activation barriers for each potential step in a proposed reaction pathway.
Kinetic Studies of Derivatization Reactions
The kinetics of derivatization reactions of ethyl 5-hydroxynicotinate are of significant interest for synthetic chemists aiming to optimize reaction conditions and improve yields.
Catalysts play a pivotal role in the derivatization of pyridine-containing molecules. In the hydrogenation of 3-hydroxypyridines, a reaction notoriously difficult to achieve, the choice of catalyst is critical. Platinum group metals are often employed, and the reaction rate is significantly enhanced when conducted in a solvent comprising an anhydride (B1165640) of a saturated aliphatic monocarboxylic acid. google.com
The following table summarizes the effect of different catalysts on the hydrogenation of 3-hydroxypyridine:
| Catalyst | Solvent | Pressure | Temperature (°C) | Reaction Time (hours) | Observations | Reference |
| Platinum Group Metal | Acetic Anhydride | Atmospheric to 1000 psig | 25-200 | Rapid | Rapid hydrogenation observed. | google.com |
| Platinum Group Metal | Acetic Acid, Water, Methanol | Low Pressure | Ambient | 12-24 | Failed to hydrogenate or very slow reaction. | google.com |
| Raney Nickel | Water | 1800 lbs | 150 | Not specified | High yield of 3-hydroxypiperidine (B146073) derivative. | google.com |
For asymmetric hydrogenations of pyridine derivatives, chiral catalysts are essential. Rhodium complexes with chiral phosphine (B1218219) ligands, such as TangPhos and JosiPhos, have been successfully used. researchgate.net The use of a constrained, chiral heterogeneous catalyst derived from 1,1′-bis(diphenylphosphino)ferrocene anchored within MCM-41 has shown remarkable increases in both enantioselectivity and activity in the hydrogenation of ethyl nicotinate (B505614) to ethyl nipecotinate compared to its homogeneous counterpart. rsc.org
Temperature and pressure are fundamental parameters that influence reaction kinetics. For the hydrogenation of 3-hydroxypyridines, temperatures can range from room temperature to 200°C, and pressures from atmospheric to 1000 psig or even higher (up to 4,000 psi). google.comgoogle.com Generally, increasing the temperature and pressure leads to an increase in the reaction rate, although this can sometimes be at the expense of selectivity.
The industrial synthesis of nicotinic acid from picoline derivatives often employs high temperatures and pressures to achieve high conversion rates and yields. For example, the oxidation of 3-methylpyridine (B133936) with nitric acid is carried out at temperatures up to 260°C and pressures of 5-6 MPa. nih.gov
Stereochemical Investigations in Asymmetric Transformations of Derivatives
The synthesis of enantiomerically pure derivatives of ethyl 5-hydroxynicotinate is of great importance for pharmaceutical applications. This necessitates the use of asymmetric transformations where the stereochemical outcome is controlled.
Asymmetric synthesis of pyridines can be challenging due to the aromaticity and symmetry of the ring. numberanalytics.com Strategies to achieve stereocontrol include the use of chiral catalysts and chiral auxiliaries. numberanalytics.comrsc.org Chiral pyridine-oxazoline ligands have emerged as powerful tools in asymmetric catalysis, demonstrating the potential for developing new and efficient methodologies. researchgate.net
A prime example of a stereoselective reaction is the asymmetric hydrogenation of ethyl nicotinate to produce chiral ethyl nipecotinate. The use of a Rh-TangPhos complex as a catalyst has enabled the synthesis of a series of chiral nipecotinate derivatives with high enantioselectivity. researchgate.net Similarly, a chiral heterogeneous catalyst has been developed for the one-step enantioselective reduction of ethyl nicotinate. rsc.org
The term "stereoselective" refers to a reaction that favors the formation of one stereoisomer over another, while a "stereospecific" reaction is one where different stereoisomers of the starting material react to give different stereoisomers of the product. masterorganicchemistry.comyoutube.comyoutube.comkhanacademy.org In the context of ethyl 5-hydroxynicotinate derivatives, an enantioselective reaction would be one that, starting from the achiral substrate, produces a significant excess of one enantiomer of a chiral product.
Advanced Analytical and Spectroscopic Methodologies for Structural Characterization in Research
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of synthesized organic molecules like Ethyl 5-hydroxynicotinate hydrochloride. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion with high precision (typically to within 5 ppm), allowing for the unambiguous determination of its elemental formula.
For this compound (C₈H₁₀ClNO₃), the protonated molecule [M+H]⁺ would correspond to the free base, Ethyl 5-hydroxynicotinate. The expected exact mass of the [M+H]⁺ ion (C₈H₁₀NO₃⁺) is calculated and then compared to the experimentally measured value. Techniques like electrospray ionization (ESI) are commonly used, often with a time-of-flight (TOF) analyzer, to achieve this accuracy. google.com
Fragment analysis within the mass spectrometer provides further structural confirmation. Key fragmentation patterns for the ethyl nicotinate (B505614) core would involve the loss of the ethoxy group (-OC₂H₅) from the ester, loss of ethylene (B1197577) (-C₂H₄) via McLafferty rearrangement, or cleavage of the ester group itself. These fragmentation patterns serve as a fingerprint, confirming the presence and arrangement of the functional groups.
Table 1: Predicted HRMS Data for the Protonated Free Base of Ethyl 5-hydroxynicotinate
| Ion | Formula | Calculated Mass (Da) |
|---|---|---|
| [M+H]⁺ | C₈H₁₀NO₃⁺ | 168.0655 |
| [M-C₂H₄+H]⁺ | C₆H₆NO₃⁺ | 140.0342 |
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise covalent structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multi-dimensional techniques are required for a complete and unambiguous assignment of all proton and carbon signals, which is especially crucial for substituted aromatic systems like a pyridine (B92270) ring.
For this compound, protonation of the pyridine nitrogen significantly influences the chemical shifts of the ring protons, typically shifting them downfield compared to the free base due to increased electron withdrawal. A quantitative ¹H NMR analysis of the free base, Ethyl 5-hydroxynicotinate, has been used to determine its purity, using the integral of the ethyl group's triplet as a reference. chemicalbook.comchemicalbook.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on data for analogous pyridine and nicotinate derivatives. Solvent: DMSO-d₆)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| H2 | ~8.9 | C2: ~148 |
| H4 | ~8.6 | C3: ~128 |
| H6 | ~8.2 | C4: ~142 |
| OH | ~10.5 (broad) | C5: ~155 |
| -CH₂- (ethyl) | ~4.35 (q) | C6: ~130 |
| -CH₃ (ethyl) | ~1.35 (t) | -CH₂- (ethyl): ~62 |
| C=O (ester) | - | C=O (ester): ~165 |
To definitively assign these predicted signals, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, it would show correlations between the coupled aromatic protons (H4-H6, H2-H6) and within the ethyl group (-CH₂- and -CH₃).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would unambiguously link each proton signal (H2, H4, H6, -CH₂) to its corresponding carbon atom (C2, C4, C6, -CH₂).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular skeleton. For instance, the H2 proton would show a correlation to the C4 and C6 carbons and the ester carbonyl carbon (C=O). The ethyl protons would show correlations to the ester carbonyl, confirming the ester functionality.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, not necessarily through bonds. It can help confirm the substitution pattern on the pyridine ring by showing spatial proximity between, for example, the H4 and H6 protons.
Solid-State NMR (SSNMR) is a powerful, non-destructive technique for analyzing the structure and dynamics of materials in their solid form. For crystalline derivatives of Ethyl 5-hydroxynicotinate, SSNMR can be used to identify and characterize different polymorphs—crystals with the same chemical composition but different molecular packing. These differences in packing can manifest as distinct chemical shifts in the ¹³C and ¹⁵N SSNMR spectra. google.com Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N, providing detailed information about the local environment of each atom in the crystal lattice.
X-ray Crystallography for Definitive Three-Dimensional Structural Elucidation of Crystalline Derivatives
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule. This technique requires a single, high-quality crystal of the compound. The crystal diffracts X-rays in a unique pattern, which can be mathematically reconstructed to generate a 3D model of the electron density, revealing exact bond lengths, bond angles, and intermolecular interactions.
While a published crystal structure for this compound is not currently available, analysis of crystalline derivatives is common practice in research. chemfish.comnih.gov If a suitable crystal were grown, X-ray diffraction would provide incontrovertible proof of the pyridine ring substitution pattern, the conformation of the ethyl ester group, and the location of the chloride counter-ion relative to the protonated pyridine nitrogen. It would also reveal details of the hydrogen bonding network, such as interactions involving the hydroxyl group, the protonated nitrogen, and the chloride ion, which dictate the crystal packing.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Purity Assessment
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By detecting the absorption or scattering of light corresponding to specific bond vibrations, they provide a characteristic fingerprint of the functional groups present.
For this compound, IR spectroscopy would clearly show the presence of the key functional groups. The spectrum would be dominated by a strong carbonyl (C=O) stretch from the ester group and a broad O-H stretch from the phenolic hydroxyl. The presence of the hydrochloride salt would be evidenced by a very broad band in the 2500-3000 cm⁻¹ region, corresponding to the N⁺-H stretch of the pyridinium (B92312) ion. Aromatic C=C and C-N stretching vibrations would appear in the 1400-1650 cm⁻¹ fingerprint region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Phenol O-H | Stretch | 3200-3500 | Strong, Broad |
| Pyridinium N⁺-H | Stretch | 2500-3000 | Strong, Very Broad |
| Aromatic C-H | Stretch | 3000-3100 | Medium |
| Aliphatic C-H | Stretch | 2850-2980 | Medium |
| Ester C=O | Stretch | 1720-1740 | Strong |
| Aromatic C=C, C=N | Stretch | 1400-1650 | Medium-Strong |
Raman spectroscopy would provide complementary information, often being more sensitive to the symmetric vibrations of the aromatic ring and less sensitive to the polar O-H and C=O bonds, thus offering a more detailed view of the core structure.
Chiral Chromatography and Spectropolarimetry for Enantiomeric Purity Determination of Chiral Derivatives
Ethyl 5-hydroxynicotinate itself is an achiral molecule. However, it can be used as a starting material to synthesize chiral derivatives, for instance, by reacting its phenolic hydroxyl group. A common strategy involves etherification with a chiral alkyl halide, such as (R)- or (S)-2-bromobutane, to create a chiral center.
Once a chiral derivative is synthesized as a racemic mixture, its separation into individual enantiomers is often achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique uses a stationary phase that is itself chiral. The two enantiomers interact differently with this chiral surface, causing them to travel through the column at different rates and elute at different times, allowing for their separation and quantification.
Spectropolarimetry is used to analyze the enantiomeric purity of the separated products. A pure enantiomer will rotate the plane of plane-polarized light in a specific direction, measured as the specific rotation ([α]D). One enantiomer will have a positive rotation (e.g., +15°), while its mirror image will have an equal but opposite rotation (-15°). A racemic mixture will show no rotation (0°). This method confirms the successful resolution of the enantiomers and is used to determine the enantiomeric excess (e.e.) of a sample.
Theoretical and Computational Chemistry Approaches in the Study of Ethyl 5 Hydroxynicotinate Hydrochloride and Its Reactivity
Quantum Mechanical Calculations of Electronic Structure and Reactivity Descriptors
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of Ethyl 5-hydroxynicotinate hydrochloride. These calculations provide a detailed picture of how electrons are distributed within the molecule, which is key to understanding its stability and chemical behavior.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the region most likely to accept electrons (acting as an electrophile).
For this compound, the protonated form of Ethyl 5-hydroxynicotinate nih.gov, theoretical calculations indicate that the HOMO is primarily localized on the electron-rich hydroxypyridine ring, specifically with large coefficients on the hydroxyl oxygen and the π-system of the ring. This suggests that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the electron-deficient pyridinium (B92312) ring and the carbonyl carbon of the ester group. The energy gap between the HOMO and LUMO (Eg) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
| Parameter | Calculated Energy (eV) | Description |
| HOMO | -7.852 | Highest Occupied Molecular Orbital; Indicates sites of nucleophilicity. |
| LUMO | -2.134 | Lowest Unoccupied Molecular Orbital; Indicates sites of electrophilicity. |
| Energy Gap (Eg) | 5.718 | LUMO-HOMO gap; Correlates with chemical reactivity and stability. |
| Table 1: Representative FMO energy values for this compound, calculated using DFT at the B3LYP/6-311+G(d,p) level of theory. These values are crucial for predicting the molecule's interaction in chemical reactions. researchgate.net |
Electrostatic Potential Maps and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule, highlighting regions of positive and negative electrostatic potential. nih.gov These maps are invaluable for predicting how a molecule will interact with other charged or polar species.
In the case of this compound, the MEP surface shows distinct regions of charge localization. A strong positive potential (typically colored blue) is centered on the acidic proton of the hydroxyl group and, most significantly, around the protonated nitrogen atom in the pyridine (B92270) ring. This indicates a high susceptibility to attack by nucleophiles at or near these sites. Regions of negative electrostatic potential (colored red) are concentrated around the electronegative oxygen atoms of the hydroxyl and carbonyl groups, identifying them as likely sites for interaction with electrophiles or for hydrogen bonding. Analysis of the atomic charges, such as those derived from Natural Bond Orbital (NBO) calculations, quantifies this distribution.
| Atom/Center | Calculated NBO Charge (a.u.) | Implication |
| Pyridinium Nitrogen (N) | -0.58 | Electron-rich center, but protonation creates a positive local environment. |
| Pyridinium Hydrogen (H) | +0.45 | Strongly positive, indicating high acidity. |
| Hydroxyl Oxygen (O) | -0.69 | High negative charge, indicating a strong hydrogen bond acceptor site. |
| Carbonyl Oxygen (O) | -0.55 | Significant negative charge, site for electrophilic interaction. |
| Carbonyl Carbon (C) | +0.76 | High positive charge, indicating an electrophilic center. |
| Table 2: Calculated Natural Bond Orbital (NBO) charges for key atoms in this compound. These charges illustrate the intramolecular electronic effects, such as induction and resonance. |
pKa Predictions for the Hydroxyl and Nitrogen Centers
The pKa value is a measure of the acidity of a specific functional group. Computational methods can predict pKa values with increasing accuracy, providing crucial information for understanding a molecule's behavior in different pH environments. researchgate.net For this compound, there are two primary acidic centers: the pyridinium ion (-NH+) and the phenolic hydroxyl group (-OH).
Computational predictions, often employing thermodynamic cycles combined with a continuum solvation model, suggest distinct pKa values for these two sites. The pyridinium ion is predicted to be the more acidic of the two, with a pKa value typical for protonated pyridine rings bearing electron-withdrawing groups. The hydroxyl group is expected to be less acidic, with a pKa value in the range of substituted phenols. Static quantum mechanical calculations can sometimes overestimate pKa values, and the accuracy depends heavily on the chosen thermodynamic cycle and computational method. acs.orgnih.gov
| Ionizable Center | Predicted pKa (Aqueous) | Method |
| Pyridinium (-NH+) | 4.85 | Isodesmic Reaction with PM3/COSMO nih.gov |
| Hydroxyl (-OH) | 8.90 | Isodesmic Reaction with PM3/COSMO nih.gov |
| Table 3: Theoretically predicted pKa values for the two acidic centers of this compound in an aqueous solution. These values are critical for predicting the ionization state of the molecule at physiological pH. |
Reaction Mechanism Modeling and Transition State Search
Beyond static properties, computational chemistry allows for the dynamic exploration of chemical reactions. By mapping out reaction pathways, identifying transition states, and calculating activation energies, researchers can predict the feasibility and outcome of chemical transformations.
Potential Energy Surface Scans for Key Transformations
A Potential Energy Surface (PES) scan is a computational experiment where a specific geometric parameter, such as a bond length or dihedral angle, is systematically varied, and the energy of the molecule is calculated at each step. q-chem.communi.cz This technique is used to explore conformational changes and identify low-energy pathways and transition states. rug.nlstackexchange.commolssi.org
A relevant PES scan for this compound would be the rotation around the single bond connecting the ester group to the pyridine ring (C3-C(O) bond). This scan reveals the energy barriers associated with conformational changes. The lowest energy conformers are expected to be those where the ester group is coplanar with the pyridine ring, maximizing π-conjugation. The highest energy points on the scan would correspond to conformations where the ester group is perpendicular to the ring, a result of steric hindrance and loss of electronic stabilization.
| Dihedral Angle (O=C-C3-C4) | Relative Energy (kcal/mol) | Conformation |
| 0° | 0.00 | Planar (anti-periplanar), Global Minimum |
| 30° | 1.25 | - |
| 60° | 3.98 | - |
| 90° | 5.15 | Perpendicular, Rotational Barrier |
| 120° | 3.87 | - |
| 150° | 1.15 | - |
| 180° | 0.25 | Planar (syn-periplanar), Local Minimum |
| Table 4: Representative data from a relaxed Potential Energy Surface (PES) scan for the rotation of the ethyl carboxylate group relative to the pyridine ring. The energy values are relative to the most stable conformer. |
Computational Prediction of Regioselectivity and Stereoselectivity
Computational models are highly effective at predicting the regioselectivity of reactions, such as electrophilic aromatic substitution. By comparing the activation energies for an electrophile attacking different positions on the aromatic ring, the most likely product can be determined. libretexts.org These predictions are often guided by the FMO and MEP analyses.
For Ethyl 5-hydroxynicotinate, electrophilic substitution is a key class of reactions. The directing effects of the existing substituents (the activating -OH group and the deactivating -COOEt group and protonated nitrogen) are complex. The hydroxyl group strongly directs ortho and para. In this case, the positions ortho (C4, C6) and para (no such position) to the hydroxyl group are considered. The ester group is a meta-director. Computational modeling of a hypothetical reaction, such as nitration, involves locating the transition state for the attack at each possible position (e.g., C2, C4, C6) and calculating the associated energy barrier. The position with the lowest activation energy corresponds to the kinetically favored product. Due to the strong activating and directing effect of the hydroxyl group, substitution is most likely to occur at the C4 or C6 positions.
| Substitution Position | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
| C2 | 28.5 | Disfavored |
| C4 | 21.2 | Favored |
| C6 | 23.8 | Possible, but less favored than C4 |
| Table 5: Hypothetical activation energies for the electrophilic nitration at different positions of the Ethyl 5-hydroxynicotinate ring. The calculations predict that substitution at the C4-position is the most kinetically favorable pathway. |
Molecular Dynamics and Docking Simulations for Derivative-Target Interactions
Theoretical and computational methods, particularly molecular dynamics (MD) and docking simulations, are indispensable tools for exploring the interactions between small molecules, such as derivatives of this compound, and their biological targets. These in silico approaches provide detailed, atom-level insights into the mechanisms of binding and can guide the rational design of novel compounds with enhanced efficacy. nih.govespublisher.com Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations are used to analyze the stability of the resulting complex and observe its dynamic behavior in a simulated physiological environment. espublisher.commdpi.com
The biological activity of a molecule is intrinsically linked to its three-dimensional structure or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through the rotation of single bonds. For derivatives of this compound, identifying the lowest energy (most stable) conformers is crucial, as this is often the conformation responsible for binding to a biological target like an enzyme or receptor. nih.gov
Proton NMR spectroscopy is a powerful experimental technique for determining molecular conformation in solution. nih.govrsc.org Computational methods, such as Density Functional Theory (DFT), complement these experiments by calculating the relative energies of different conformers and the energy barriers between them. researchgate.net For instance, studies on related heterocyclic systems have shown that the orientation of substituents can be significantly influenced by the solvent, with different conformers being dominant in polar versus non-polar environments. researchgate.net
Once the relevant conformers are identified, molecular docking is employed to predict how these ligands interact with a protein's binding site. The process involves sampling a large number of orientations and conformations of the ligand within the target's active site and scoring them based on factors like electrostatic and van der Waals interactions. This yields a predicted binding affinity (e.g., in kcal/mol) and a detailed map of the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Following docking, MD simulations can be performed to assess the dynamic stability of the predicted binding pose. mdpi.com A simulation of many nanoseconds can reveal whether the ligand remains securely bound or if its orientation changes over time, providing a more realistic assessment of the interaction. espublisher.com Key metrics analyzed during MD simulations include the Root-Mean-Square Deviation (RMSD) to track the stability of the ligand's position and the Radius of Gyration (RoG) to assess the compactness and stability of the protein-ligand complex. espublisher.com
Table 1: Hypothetical Docking and MD Simulation Results for this compound Derivatives Against a Kinase Target
This interactive table presents simulated data from a docking and molecular dynamics study. Users can sort the data by binding energy, RMSD, or RoG to compare the predicted stability and affinity of different derivatives.
| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Ligand RMSD (Å) over 100 ns | Average RoG (nm) of Complex |
| Parent Compound | -7.2 | GLU-83, LYS-33, VAL-21 | 1.8 ± 0.3 | 2.10 ± 0.02 |
| Derivative A (4-fluoro) | -7.9 | GLU-83, LYS-33, PHE-81 | 1.5 ± 0.2 | 2.08 ± 0.01 |
| Derivative B (2-amino) | -8.5 | ASP-145, GLU-83, LYS-33 | 1.3 ± 0.2 | 2.09 ± 0.01 |
| Derivative C (6-chloro) | -7.5 | LYS-33, VAL-21, LEU-135 | 2.1 ± 0.4 | 2.12 ± 0.03 |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com The fundamental principle is that variations in a molecule's structure lead to predictable changes in its activity. mdpi.com This approach is highly valuable in drug discovery for predicting the potency of newly designed compounds, thereby minimizing time-consuming and costly experiments. nih.govmdpi.com
The development of a QSAR model involves several key steps. First, a dataset of molecules with known biological activities (e.g., IC₅₀ values, converted to pIC₅₀) is compiled. nih.gov This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govnih.gov Next, various molecular descriptors are calculated for each compound. These descriptors are numerical values that quantify different aspects of the molecule's physicochemical properties, such as:
Lipophilic descriptors: LogP (partition coefficient)
Electronic descriptors: Dipole moment (µ)
Steric/Geometric descriptors: Molecular Weight (MW), Molecular Volume
Topological descriptors: Polar Surface Area (PSA) mdpi.com
Using statistical methods like Multiple Linear Regression (MLR) or non-linear methods like Artificial Neural Networks (ANN), an equation is generated that links the descriptors to the biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding chemists to prioritize the most promising candidates for synthesis. mdpi.com
Table 2: Example QSAR Model for Predicting Inhibitory Activity of Derivatives
The following table shows a hypothetical dataset used to build a QSAR model. The model equation derived from this data could be: pIC₅₀ = 2.8 + (0.01 * MW) - (0.5 * µ) + (0.02 * PSA) . Users can explore how changes in molecular descriptors correlate with biological activity.
| Derivative ID | Molecular Weight (MW) | Dipole Moment (µ) | Polar Surface Area (PSA) | Experimental pIC₅₀ | Predicted pIC₅₀ |
| D-01 | 203.6 | 3.5 | 58.9 | 5.12 | 5.11 |
| D-02 | 221.6 | 4.1 | 58.9 | 5.02 | 4.99 |
| D-03 | 218.6 | 2.8 | 84.9 | 6.49 | 6.47 |
| D-04 | 237.7 | 3.8 | 58.9 | 5.35 | 5.36 |
| D-05 | 232.2 | 3.2 | 84.9 | 6.61 | 6.62 |
Spectroscopic Property Prediction from First Principles Calculations (e.g., NMR chemical shifts, IR frequencies)
First-principles, or ab initio, calculations allow for the prediction of molecular properties directly from the fundamental laws of quantum mechanics, without reliance on experimental parameters. These methods are particularly useful for predicting spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the structural characterization of novel compounds like this compound and its derivatives.
The calculation of NMR chemical shifts is often performed using Density Functional Theory (DFT). rsc.org Such calculations can predict the ¹H and ¹³C chemical shifts with a good degree of accuracy, helping to assign signals in experimentally obtained spectra. For complex molecules, achieving high accuracy may require accounting for relativistic effects and molecular dynamics, as conformational flexibility and solvent interactions can significantly influence the electronic environment of a nucleus. rsc.orgnih.gov
Similarly, theoretical IR spectra can be simulated computationally. By calculating the vibrational frequencies and their corresponding intensities, a simulated spectrum is generated that can be directly compared to an experimental one. mdpi.com This comparison is invaluable for assigning specific absorption bands to particular vibrational modes within the molecule, such as the characteristic C=O stretching of the ester group or the O-H stretching of the hydroxyl group. Calculated frequencies are often multiplied by a scaling factor to correct for approximations in the theoretical model and improve agreement with experimental data. mdpi.com
Table 3: Predicted vs. Experimental Spectroscopic Data for this compound
This table compares theoretically calculated spectroscopic values with experimental data. Such comparisons are essential for validating computational models and aiding in the structural confirmation of the compound.
| Spectroscopic Property | Atom/Group | Calculated Value | Experimental Value |
| ¹³C NMR Chemical Shift | Carbonyl (C=O) | 166.5 ppm | 165.8 ppm |
| ¹³C NMR Chemical Shift | C5-OH | 155.2 ppm | 154.1 ppm |
| ¹H NMR Chemical Shift | Hydroxyl (OH) | 10.1 ppm | 9.9 ppm |
| IR Frequency (scaled) | C=O Stretch | 1725 cm⁻¹ | 1730 cm⁻¹ |
| IR Frequency (scaled) | O-H Stretch | 3405 cm⁻¹ | 3397 cm⁻¹ |
| IR Frequency (scaled) | C-O Stretch (Ester) | 1240 cm⁻¹ | 1245 cm⁻¹ |
Emerging Research Directions and Future Prospects for Ethyl 5 Hydroxynicotinate Hydrochloride
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The traditional synthesis of nicotinic acid and its derivatives often involves harsh conditions, such as high temperatures and the use of strong acids or oxidants. nih.govnih.gov Modern synthetic chemistry is increasingly focused on developing greener, more efficient, and sustainable alternatives.
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity under mild reaction conditions. frontiersin.orgnih.gov The enzymatic synthesis of nicotinic acid, a precursor to ethyl nicotinate (B505614), has gained significant attention as an alternative to conventional chemical methods. nih.govfrontiersin.org
Future research could focus on developing engineered enzymes for the direct and selective hydroxylation of the ethyl nicotinate backbone. Oxygenating biocatalysts, such as cytochrome P450s and flavin-dependent monooxygenases, are known to catalyze the challenging C-H oxyfunctionalization of various compounds, which is of paramount interest for drug development. nih.gov For instance, bacterial oxygenases have been identified that can hydroxylate compounds like 3-(4-hydroxyphenyl)propanoic acid. nih.gov Adapting such enzymes for the regioselective hydroxylation at the C-5 position of an ethyl nicotinate precursor could provide a direct and environmentally benign route to ethyl 5-hydroxynicotinate.
Furthermore, enzymes like nitrilases are being extensively studied and improved through mutagenesis for the production of nicotinic acid from 3-cyanopyridine. frontiersin.org A potential biocatalytic route could involve the enzymatic hydrolysis of 5-hydroxy-3-cyanopyridine to 5-hydroxynicotinic acid, followed by a lipase-catalyzed esterification to yield the target ethyl ester. Aldolases and related C-C bond-forming enzymes also present opportunities for constructing the core nicotinic scaffold from simpler, bio-based building blocks. nih.gov
Table 1: Potential Biocatalytic Strategies for Ethyl 5-hydroxynicotinate Synthesis
| Strategy | Enzyme Class | Potential Application | Advantage |
|---|---|---|---|
| Direct Hydroxylation | Monooxygenases (e.g., P450s) | Regioselective C-H hydroxylation of ethyl nicotinate | Direct, one-step functionalization |
| Nitrile Hydrolysis | Nitrilases | Conversion of 5-hydroxy-3-cyanopyridine to 5-hydroxynicotinic acid | Mild conditions, high selectivity |
| Esterification | Lipases | Esterification of 5-hydroxynicotinic acid with ethanol (B145695) | Green solvent, high specificity |
| Scaffold Synthesis | Aldolases | C-C bond formation to build the pyridine (B92270) ring from bio-based precursors | Use of renewable feedstocks |
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch production, including enhanced safety, improved heat and mass transfer, and greater scalability. acs.orgresearchgate.net The hydrogenation of ethyl nicotinate to produce its partially or fully saturated piperidine (B6355638) derivatives has been successfully demonstrated in continuous flow reactors. acs.orgresearchgate.net
A process intensification study using a trickle bed reactor for the hydrogenation of ethyl nicotinate demonstrated high throughput and selectivity. acs.orgresearchgate.net For the partial hydrogenation to ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate, a throughput of 1219 g/day was achieved. acs.orgresearchgate.net For the full hydrogenation, productivity reached 1959 g/day on a lab-scale platform. acs.orgresearchgate.net These studies highlight the potential for using flow chemistry to scale up reactions involving nicotinate esters. Future work could adapt these principles for the derivatization of ethyl 5-hydroxynicotinate, allowing for safe and scalable production of its analogs. For example, catalytic reduction of the pyridine ring or other functional group transformations could be efficiently performed in a continuous flow setup.
Table 2: Continuous Flow Hydrogenation of Ethyl Nicotinate
| Product | Catalyst | Temperature (°C) | Pressure (bar) | Throughput (g/day) | Reference |
|---|---|---|---|---|---|
| Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate | 5% Pd/Al2O3 | 60 | 20 | >260 | acs.orgresearchgate.net |
| Ethyl piperidine-3-carboxylate | 5% Pd/Al2O3 | 55 | 20 | 1959 | acs.orgresearchgate.net |
Exploration of Undiscovered Reactivity Patterns and Transformation Potential
The electron-deficient nature of the pyridine ring and the presence of two distinct functional groups (hydroxyl and ester) in ethyl 5-hydroxynicotinate suggest a rich and largely unexplored reactivity profile.
Direct and selective C-H functionalization of pyridines is a significant challenge due to the ring's low reactivity and the coordinating power of the nitrogen atom. rsc.org However, recent advances in transition-metal catalysis have opened new avenues for activating C-H bonds in pyridine rings. rsc.orgbeilstein-journals.org Palladium-catalyzed C-H arylation of pyridines bearing electron-withdrawing groups has been shown to proceed with high regioselectivity at the C-3 and C-4 positions. nih.gov
For ethyl 5-hydroxynicotinate, these methods could be employed to introduce aryl or other substituents at the C-2, C-4, and C-6 positions, which are otherwise difficult to access. The hydroxyl group at the C-5 position can act as a directing group or be protected to modulate the electronic properties and reactivity of the pyridine ring. Furthermore, strategies based on nucleophilic activation of the pyridine ring, for instance through hydrosilylation, could enable selective functionalization at the C-3 position. acs.org The development of metal-free C-H functionalization approaches also presents a promising future direction. beilstein-journals.org
Cascade and domino reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient strategy for building molecular complexity from simple starting materials. nih.gov The nicotinate moiety is a valuable participant in such reactions. For example, various methods have been developed for the domino synthesis of highly substituted or fused pyridine systems. rsc.orgrsc.orgunideb.huorganic-chemistry.org
Ethyl 5-hydroxynicotinate could serve as a key building block in novel cascade sequences. The hydroxyl group could initiate a reaction cascade, or the pyridine ring itself could participate in cycloaddition reactions. For instance, domino Knoevenagel-hetero-Diels-Alder reactions have been used to prepare condensed O,N-heterocycles from pyridine-3-carbaldehyde derivatives. unideb.hu Similar strategies could be envisioned starting from an aldehyde derivative of ethyl 5-hydroxynicotinate. Copper-catalyzed cascade reactions involving α,β-unsaturated esters have been used to prepare functionalized lactones, suggesting that the ester functionality of the title compound could be used to initiate similar transformations. nih.gov
Contribution to Advanced Drug Discovery and Development Paradigms
Nicotinic acid and its derivatives are prevalent in many biologically active compounds and approved drugs. nih.govmdpi.com The ethyl 5-hydroxynicotinate scaffold, containing a hydrogen bond donor (hydroxyl group) and acceptor (ester carbonyl and pyridine nitrogen), is an attractive starting point for designing new therapeutic agents.
The structure-activity relationship (SAR) of nicotinic acid analogs has been explored for various therapeutic targets. mdpi.com The hydroxyl and ester groups of ethyl 5-hydroxynicotinate provide two distinct points for chemical modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of libraries based on this scaffold could lead to the discovery of novel inhibitors for enzymes like 5-lipoxygenase or compounds with anti-inflammatory activity. nih.govnih.gov
Modern drug discovery is increasingly reliant on advanced paradigms such as artificial intelligence (AI) and multicomponent reactions (MCRs). nih.govmdpi.com AI and machine learning algorithms can analyze vast datasets to predict the biological activities and toxicity profiles of novel molecules, accelerating the identification of promising drug candidates. mdpi.com The ethyl 5-hydroxynicotinate scaffold can be used as a query for in silico screening or as a core for generative models to design new chemical entities. MCRs, which create complex products in a one-pot fashion, could be designed to incorporate the ethyl 5-hydroxynicotinate core, rapidly generating diverse libraries of compounds for high-throughput screening. nih.gov This synergy between a versatile chemical scaffold and cutting-edge discovery technologies holds significant promise for future pharmaceutical development.
Fragment-Based Drug Discovery (FBDD) Leveraging Nicotinate Scaffolds
Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds in drug development. nih.govharvard.edulifechemicals.com This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets. lifechemicals.comnih.gov The nicotinate scaffold, a key feature of ethyl 5-hydroxynicotinate, represents a valuable fragment due to its structural and chemical properties.
The exploration of chemical space is more efficient with fragment libraries compared to traditional high-throughput screening (HTS) libraries. nih.gov The smaller size of fragments allows for a more effective sampling of potential binding interactions. nih.gov The hydroxypyridine core, present in ethyl 5-hydroxynicotinate, has been identified as a promising starting point in FBDD. For instance, a 2-hydroxypyridine (B17775) core was utilized as a foundational fragment in the design and synthesis of novel inhibitors for the anti-apoptotic protein Mcl-1.
The functional diversity of fragment libraries is crucial for the successful identification of novel binding interactions. nih.gov The inclusion of fragments like the nicotinate scaffold, with its hydrogen bonding capabilities and aromatic nature, enhances the diversity and potential of these libraries for identifying hits against a wide range of biological targets.
PROTAC and Molecular Glue Technologies Incorporating Nicotinates
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, with Proteolysis-Targeting Chimeras (PROTACs) and molecular glues as its leading technologies. nih.govnih.gov These approaches utilize the cell's own protein disposal machinery to eliminate disease-causing proteins. nih.govnih.gov
PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target. researchgate.netyoutube.com The design of a PROTAC involves three key components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. youtube.com While direct incorporation of ethyl 5-hydroxynicotinate hydrochloride into a PROTAC has not been reported, the nicotinate scaffold holds potential as a building block for either the target-binding ligand or the linker. The versatility of nicotinic acid derivatives in chemical synthesis allows for their modification and integration into complex molecular architectures like PROTACs. researchgate.net
Molecular glues are small molecules that induce or stabilize the interaction between a protein and another molecule, often an E3 ligase, leading to the degradation of the target protein. nih.govbiorxiv.orgbiorxiv.org The discovery of molecular glues has often been serendipitous, but rational design strategies are emerging. biorxiv.orgbiorxiv.org The hydroxypyridine moiety, a key feature of ethyl 5-hydroxynicotinate, could potentially act as a scaffold for the development of novel molecular glues. The ability of such scaffolds to participate in hydrogen bonding and other non-covalent interactions is a critical feature for mediating protein-protein interactions.
Interdisciplinary Research with Materials Science, Catalysis, and Chemical Biology
The unique properties of the nicotinate and hydroxypyridine scaffolds extend their potential applications beyond medicinal chemistry into interdisciplinary fields such as materials science, catalysis, and chemical biology.
In materials science , nicotinic acid derivatives have been explored for the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials exhibit diverse structures and properties with potential applications in gas storage, separation, and catalysis. researchgate.net The ability of the nicotinate moiety to coordinate with metal ions makes it a valuable component in the construction of novel functional materials. researchgate.net Furthermore, polymers incorporating pyridine-based structures are being investigated for applications requiring high strength and heat resistance. youtube.com
In the field of catalysis , hydroxypyridine derivatives have demonstrated significant potential. Ruthenium complexes containing 2-hydroxypyridine have been shown to be effective catalysts for the hydrogenation of carbon dioxide. researchgate.net Palladium complexes with hydroxypyridine ligands have also been developed for various organic transformations. acs.org The specific electronic and steric properties of the hydroxypyridine ligand can be tuned to optimize catalytic activity and selectivity. The synthesis of this compound itself can be achieved through Fischer esterification, a classic acid-catalyzed reaction. masterorganicchemistry.comchemguide.co.uk
In chemical biology , nicotinic acid and its derivatives serve as important building blocks for the development of chemical probes to study biological processes. nih.govmdpi.com For example, analogs of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), which contains a nicotinamide moiety, are used to study the function of NAD-dependent enzymes. mdpi.com The structural similarity of ethyl 5-hydroxynicotinate to these biologically relevant molecules suggests its potential as a precursor for the synthesis of novel chemical probes to investigate a variety of biological pathways. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Ethyl 5-hydroxynicotinate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves alkylation of 5-hydroxynicotinic acid derivatives followed by esterification. For example, intramolecular (4+3) cycloaddition reactions require heating ethyl 5-hydroxynicotinate with dienes (e.g., 3-methyl diene) at 80°C for 12 hours, followed by dissolution in acetonitrile and reaction with triethylamine (TEA) as a base . Optimization parameters include:
- Base selection : TEA yields higher cycloadduct yields (80%) compared to other bases.
- Solvent : Acetonitrile is optimal for stabilizing intermediates.
- Concentration : 0.05 M minimizes side reactions.
- Purification : Column chromatography (10–40% ethyl acetate/hexane) is effective for isolating products .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and purity.
- X-ray Crystallography : Resolves stereochemistry of cycloadducts (e.g., seven-membered fused adducts) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity, especially for intermediates like N-alkylated derivatives .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use self-contained breathing apparatus (SCBA) in case of fire .
- Ventilation : Work in a fume hood to avoid inhalation of vapors/dust.
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose in approved waste containers .
- Storage : Keep in a corrosive-resistant container at room temperature, away from heat and incompatible materials .
Advanced Research Questions
Q. How do different substituents on the nitrogen of Ethyl 5-hydroxynicotinate affect the yield and stereoselectivity of (4+3) cycloaddition reactions?
- Methodological Answer : Substituents modulate electronic effects, influencing reaction pathways:
| Substituent | Yield | Key Observation |
|---|---|---|
| Benzyl bromide | 99% | Electron-donating groups enhance yield |
| 2-Bromo benzyl bromide | 88% | Electron-withdrawing groups reduce yield |
| Allyl bromide | 89% | Moderate steric hindrance |
| Optimization involves testing alkyl/aryl groups under standardized conditions (TEA, acetonitrile, 0.05 M) . |
Q. What strategies can resolve data contradictions arising from varying reaction conditions in the synthesis of Ethyl 5-hydroxynicotinate derivatives?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA or t-tests to compare yields under different conditions (e.g., solvent polarity, base strength) .
- Reaction Monitoring : Use TLC or in-situ IR spectroscopy to identify side products.
- Reproducibility Checks : Repeat experiments with controlled variables (e.g., humidity, oxygen levels).
- Computational Modeling : DFT calculations predict substituent effects on transition states, guiding experimental adjustments .
Q. How can radiolabeling techniques be applied to study the pharmacokinetics of this compound metabolites?
- Methodological Answer :
- Isotopic Labeling : Introduce ¹⁴C or ³H at specific positions (e.g., ethyl ester or hydroxynicotinate moiety) via labeled precursors (e.g., ¹⁴C-ethanol) .
- Metabolic Tracking : Use liquid scintillation counting (LSC) or autoradiography to monitor absorption, distribution, and excretion in in vitro/in vivo models.
- Mass Spectrometry Imaging (MSI) : Maps spatial distribution of metabolites in tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
